Woodrosin II
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Overview
Description
. It is a derivative of rosin, a natural resin obtained from pine trees, and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Woodrosin II involves multiple steps, including the esterification of jalapinolic acid with various glucopyranosyl and rhamnopyranosyl derivatives. The reaction conditions typically involve the use of catalysts such as Grubbs carbene ruthenium complex for macrocyclization . The process requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the solvent extraction of aged pine stumps followed by a liquid-liquid solvent refining process . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds). The resin acid fraction is a complex mixture of isomeric diterpenoid monocarboxylic acids, with abietic acid being the main component . The substance is purified by steam stripping or countercurrent steam distillation.
Chemical Reactions Analysis
Types of Reactions
Woodrosin II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include metal hydrides such as sodium bis(2-methoxy-ethoxy) aluminium dihydride for reduction . Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted esters. These products have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Woodrosin II has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of Woodrosin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This can lead to changes in biochemical pathways and cellular processes, resulting in various physiological effects .
Comparison with Similar Compounds
Woodrosin II can be compared with other similar compounds, such as:
Woodrosin I: Composed of four glucose, one rhamnose, and lipid moieties.
Glycerol esters of wood rosin: Complex mixtures of glycerol di- and tri-esters of resin acids.
The uniqueness of this compound lies in its specific esterification pattern and the presence of multiple glucopyranosyl and rhamnopyranosyl derivatives, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure and reactivity make it a valuable material for the synthesis of complex organic molecules and the study of biochemical pathways
Biological Activity
Woodrosin II is a compound derived from natural resin sources, particularly from coniferous trees. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Composition and Structure
This compound belongs to a class of compounds known as resin glycosides. Its structure is characterized by a complex arrangement of sugar moieties linked to a hydrophobic resin backbone. The specific structural features of this compound contribute to its diverse biological activities.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby preventing oxidative stress in biological systems. The antioxidant activity is primarily attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).
Study | Method | Findings |
---|---|---|
Fürstner et al. (2022) | DPPH Assay | This compound demonstrated a high percentage of radical scavenging activity compared to standard antioxidants. |
JECFA (2018) | In vivo studies | Indicated a reduction in oxidative markers in treated rats, suggesting protective effects against oxidative damage. |
2. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 g/mL |
Escherichia coli | 0.250 g/mL |
These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents.
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, with studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of TNF-α and IL-6.
- Histological examinations revealed decreased inflammatory cell infiltration in tissues treated with this compound compared to controls.
Case Study 1: Food Additive Evaluation
In the context of food safety, this compound was evaluated as a food additive (E 445). A study conducted on F344 rats assessed its absorption, distribution, metabolism, and excretion (ADME). The results showed:
- Absorption Rate : Approximately 5% of the administered dose was absorbed.
- Excretion : Most absorbed compounds were eliminated via feces, with minimal amounts found in urine.
These findings support the safety profile of this compound when used as a food additive at recommended levels.
Case Study 2: Toxicological Assessment
A toxicological assessment was performed to determine the no-observed-adverse-effect level (NOAEL) for this compound in long-term feeding studies:
- Study Design : Rats were fed varying concentrations of this compound.
- Results : The NOAEL was established at 2500 mg/kg body weight per day, indicating no significant adverse effects at this level.
Properties
IUPAC Name |
[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPSJGBZJZVRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H110O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156057-52-2 |
Source
|
Record name | Woodrosin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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